molecular formula C16H17NO4S B012398 Methyl N-P-toluenesulfonyl-L-2-phenylglycinate CAS No. 111047-54-2

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate

Cat. No.: B012398
CAS No.: 111047-54-2
M. Wt: 319.4 g/mol
InChI Key: RUYIDMOVZKCDIJ-HNNXBMFYSA-N
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Description

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is a chemical compound with the molecular formula C16H17NO4S. It is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a toluenesulfonyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-P-toluenesulfonyl-L-2-phenylglycinate typically involves the reaction of L-2-phenylglycine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions lead to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the toluenesulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines or alcohols.

    Substitution: N-substituted derivatives.

Scientific Research Applications

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate is widely used in scientific research due to its versatile reactivity and stability. In chemistry, it serves as a key intermediate in the synthesis of various pharmaceuticals and organic compounds. In biology, it is used in the study of enzyme mechanisms and protein interactions. In medicine, the compound is explored for its potential therapeutic applications, including as a precursor for drug development. Industrially, it is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

Methyl N-P-toluenesulfonyl-L-2-phenylglycinate can be compared with similar compounds such as Methyl N-P-toluenesulfonyl-D-2-phenylglycinate and Methyl N-P-toluenesulfonyl-L-2-phenylalaninate. These compounds share structural similarities but differ in their stereochemistry and functional groups. The uniqueness of this compound lies in its specific configuration and the presence of the toluenesulfonyl group, which imparts distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • Methyl N-P-toluenesulfonyl-D-2-phenylglycinate
  • Methyl N-P-toluenesulfonyl-L-2-phenylalaninate

Properties

IUPAC Name

methyl (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYIDMOVZKCDIJ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427661
Record name Methyl (2S)-[(4-methylbenzene-1-sulfonyl)amino](phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111047-54-2
Record name Methyl (αS)-α-[[(4-methylphenyl)sulfonyl]amino]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111047-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S)-[(4-methylbenzene-1-sulfonyl)amino](phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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